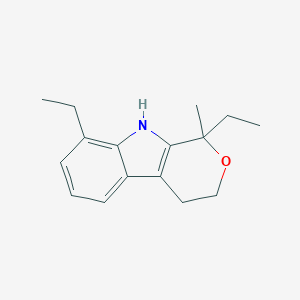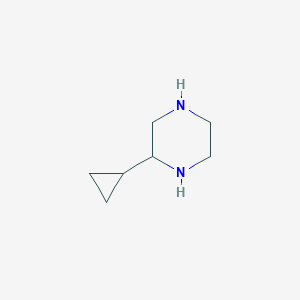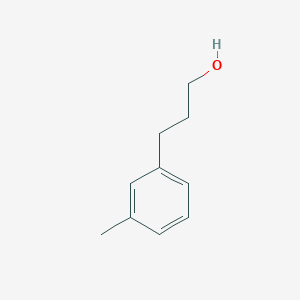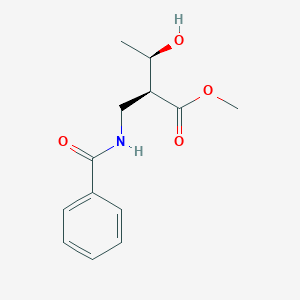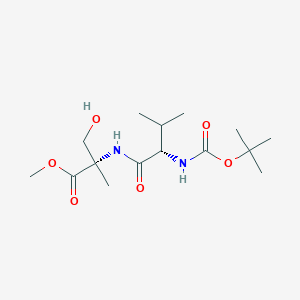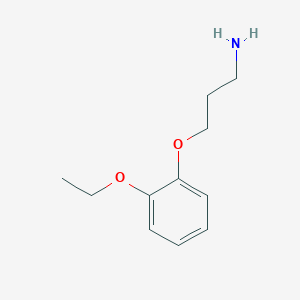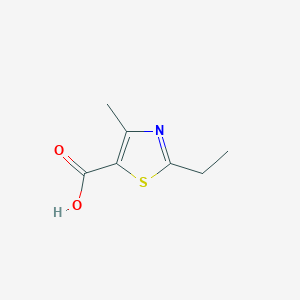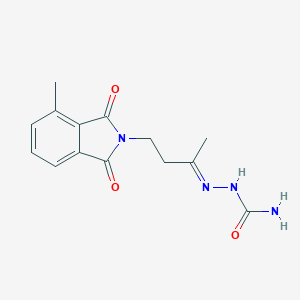
1-Mpibsc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that has been used to study Parkinson's disease in animal models. MPTP is metabolized to 1-methyl-4-phenylpyridinium (MPP+) which causes damage to dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) which can cause oxidative stress and cell death.
Mecanismo De Acción
1-Mpibsc is metabolized to MPP+ which is taken up by the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in ROS. This can cause oxidative stress and cell death, particularly in dopaminergic neurons in the substantia nigra.
Efectos Bioquímicos Y Fisiológicos
1-Mpibsc causes a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine production and the characteristic symptoms of Parkinson's disease. 1-Mpibsc also causes oxidative stress and cell death, particularly in dopaminergic neurons in the substantia nigra.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Mpibsc is a well-established model of Parkinson's disease and has been used extensively in animal models. It specifically targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the characteristic symptoms of Parkinson's disease. However, 1-Mpibsc is a neurotoxin and can be toxic to animals at high doses. It is also not a perfect model of Parkinson's disease as it does not replicate all of the features of the disease.
Direcciones Futuras
There are several potential future directions for research on 1-Mpibsc. One area of research is to develop new therapies for Parkinson's disease based on the mechanisms of neurodegeneration caused by 1-Mpibsc. Another area of research is to refine the 1-Mpibsc model of Parkinson's disease to better replicate the features of the disease. Finally, there is a need for further research on the biochemical and physiological effects of 1-Mpibsc to better understand the mechanisms of neurodegeneration in Parkinson's disease.
Métodos De Síntesis
1-Mpibsc can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride with sodium nitrite and hydrochloric acid. The resulting diazonium salt is then treated with copper powder to form 1-Mpibsc.
Aplicaciones Científicas De Investigación
1-Mpibsc has been used extensively in animal models to study Parkinson's disease. It is a neurotoxin that specifically targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the characteristic symptoms of Parkinson's disease. 1-Mpibsc is also used to study the mechanisms of neurodegeneration and to test potential therapies for Parkinson's disease.
Propiedades
Número CAS |
120592-98-5 |
|---|---|
Nombre del producto |
1-Mpibsc |
Fórmula molecular |
C14H16N4O3 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
[(E)-4-(4-methyl-1,3-dioxoisoindol-2-yl)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C14H16N4O3/c1-8-4-3-5-10-11(8)13(20)18(12(10)19)7-6-9(2)16-17-14(15)21/h3-5H,6-7H2,1-2H3,(H3,15,17,21)/b16-9+ |
Clave InChI |
ZUTLZDASWLWAJT-CXUHLZMHSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CC/C(=N/NC(=O)N)/C |
SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |
Sinónimos |
1-MPIBSC 1-N-3-methylphthalimidobutan-3-semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
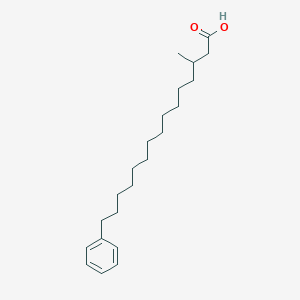

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)

